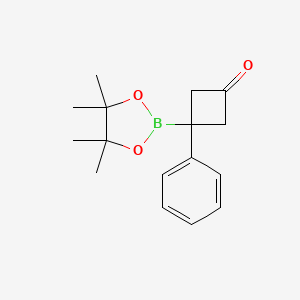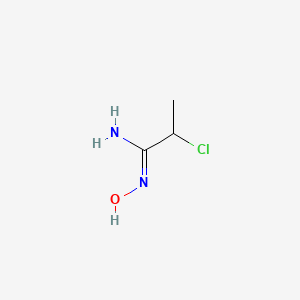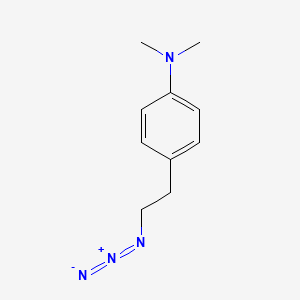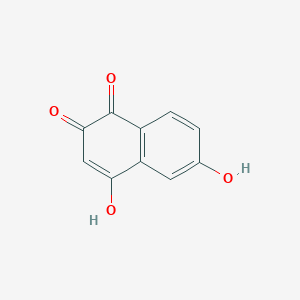![molecular formula C14H15N B13613492 [3-(2-Methylphenyl)phenyl]methanamine](/img/structure/B13613492.png)
[3-(2-Methylphenyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is an organic compound with the molecular formula C14H15N It is a derivative of biphenyl, where a methyl group is attached to the second carbon of one phenyl ring, and a methanamine group is attached to the third carbon of the other phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine typically involves the following steps:
Formation of Biphenyl Derivative: The starting material, biphenyl, undergoes Friedel-Crafts alkylation to introduce a methyl group at the 2’ position. This reaction is usually carried out using methyl chloride (CH3Cl) and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Introduction of Methanamine Group: The methylated biphenyl derivative is then subjected to a halogenation reaction to introduce a halogen (e.g., bromine) at the 3-position. This is followed by a nucleophilic substitution reaction with ammonia (NH3) to replace the halogen with an amine group, forming (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine.
Industrial Production Methods
In industrial settings, the production of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: HNO3, H2SO4
Major Products Formed
Oxidation: Imines, Nitriles
Reduction: Secondary or Tertiary Amines
Substitution: Nitro or Sulfonyl Derivatives
科学的研究の応用
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of (2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The biphenyl structure provides rigidity and hydrophobic interactions, which can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2’-Methyl-[1,1’-biphenyl]-2-yl)methanamine
- (2’-Methyl-[1,1’-biphenyl]-4-yl)methanamine
- (2’-Methyl-[1,1’-biphenyl]-3-yl)ethanamine
Uniqueness
(2’-Methyl-[1,1’-biphenyl]-3-yl)methanamine is unique due to the specific positioning of the methyl and methanamine groups on the biphenyl structure. This unique arrangement can result in distinct chemical and biological properties, such as different reactivity patterns and binding affinities compared to its isomers.
特性
分子式 |
C14H15N |
|---|---|
分子量 |
197.27 g/mol |
IUPAC名 |
[3-(2-methylphenyl)phenyl]methanamine |
InChI |
InChI=1S/C14H15N/c1-11-5-2-3-8-14(11)13-7-4-6-12(9-13)10-15/h2-9H,10,15H2,1H3 |
InChIキー |
YWYRVXDWCPUKER-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-Dioxabicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13613419.png)
![1-Ethyl-1h-pyrazolo[3,4-c]pyridin-4-amine](/img/structure/B13613422.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.3]heptan-1-one](/img/structure/B13613441.png)

![6-(Benzyloxy)-2-oxo-1-azaspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13613447.png)





![3-[(Tert-butoxy)carbonyl]-4-fluorobenzoic acid](/img/structure/B13613481.png)
